molecular formula Calcium compound: C27H31N2O7S2Ca1/2; Sodium compound: C27H31N2O7S2Na<br>C27H31N2NaO7S2 B033407 Patent Blue V sodium CAS No. 20262-76-4

Patent Blue V sodium

Cat. No. B033407
CAS RN: 20262-76-4
M. Wt: 582.7 g/mol
InChI Key: PMLFOMWMYRKZRF-UHFFFAOYSA-M
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Description

Patent Blue V Sodium is a synthetic dye known for its imaging and food coloring properties. It is recognized for its use in sentinel lymph node (SLN) techniques to guide nodal dissection or other imaging procedures, distinguishing itself by its vivid blue coloration. This dye, which is a sodium or calcium salt of [4-(alpha-(4-diethylaminophenyl)-5-hydroxy- 2,4-disulfophenyl-methylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt, has various applications beyond medical imaging, such as in food coloring and cosmetics, albeit with specific safety guidelines to prevent misuse and adverse reactions (Definitions, 2020).

Synthesis Analysis

The synthesis of Patent Blue V involves complex chemical processes that ensure its stable and effective formulation. Notably, the dye has been subject to studies focused on its photocatalytic degradation using supported TiO2 to assess environmental impact and degradation pathways. This research indicates that Patent Blue V can undergo a series of photodegradation reactions leading to various intermediate products before eventual mineralization, highlighting the dye's chemical reactivity and the potential for environmental detoxification (Barka et al., 2011).

Molecular Structure Analysis

Patent Blue V's molecular structure is characterized by its complex organic compound nature, featuring a diethylamino phenyl group and sulfophenyl methylidene components. This structure is crucial for its coloring properties and its ability to interact with biological tissues during medical procedures. The molecular intricacies contribute to its efficacy in applications such as sentinel lymph node mapping but also require careful consideration regarding its reactivity and potential for adverse reactions in medical settings.

Chemical Reactions and Properties

The chemical reactions and properties of Patent Blue V have been extensively studied, particularly in the context of its degradation and interaction with environmental catalysts. Research utilizing TiO2-coated fibers has shown that Patent Blue V can be degraded photocatalytically, illustrating the dye's reactive nature under specific conditions. These studies provide insight into the dye's behavior in aqueous solutions and its potential environmental impact, emphasizing the importance of understanding its chemical properties for safe and effective use (Barka et al., 2011).

Safety And Hazards

Dust of Patent Blue V may cause respiratory irritation after excessive inhalation exposure. It may also cause irritation in skin folds or by contact in combination with tight clothing. Dust from this product may cause eye irritation, redness, itching, and tears. It may also cause irritation to the digestive tract . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .

properties

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLFOMWMYRKZRF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N2NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942380
Record name C.I. Food Blue 5:2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Patent Blue V sodium

CAS RN

20262-76-4
Record name Patent Blue V sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Food Blue 5:2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-[4-(diethylamino)-5'-hydroxy-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PATENT BLUE V SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZL680Q9Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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